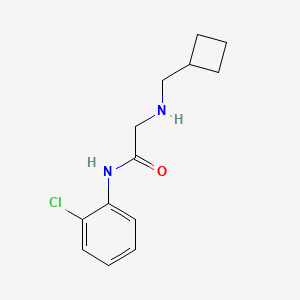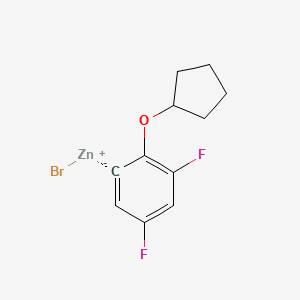
2-Cyclopentyloxy-3,5-difluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-CYCLOPENTYLOXY-3,5-DIFLUOROBENZENE with a zinc bromide source in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of 2-CYCLOPENTYLOXY-3,5-DIFLUOROBENZENE in THF.
- Addition of zinc bromide to the solution.
- Stirring the reaction mixture at a controlled temperature until the reaction is complete.
- Purification of the product by filtration and concentration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: Participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and reduction: Can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: THF, diethyl ether, and other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
Scientific Research Applications
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLMAGNESIUM BROMIDE: Another organometallic compound with similar reactivity but different metal center.
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLLITHIUM: A lithium-based reagent with higher reactivity but less stability.
3,5-DIFLUOROPHENYLZINC BROMIDE: Lacks the cyclopentyloxy group, resulting in different reactivity and applications.
Uniqueness
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE is unique due to the presence of both the cyclopentyloxy and difluorophenyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H11BrF2OZn |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C11H11F2O.BrH.Zn/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9;;/h5,7,9H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
XRLPDYXADFZONU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=[C-]2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


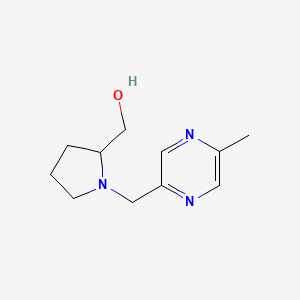

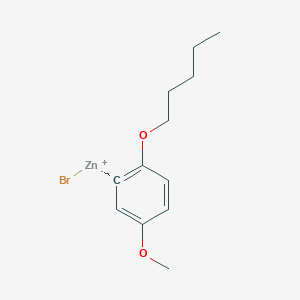
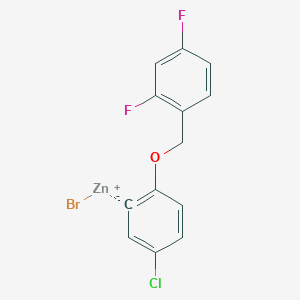
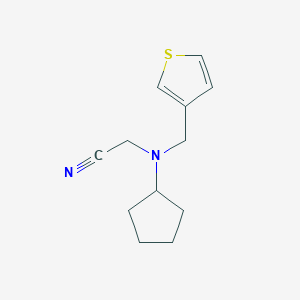
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)

![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
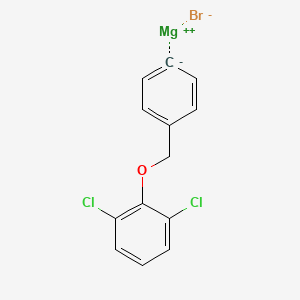
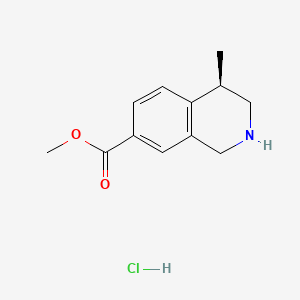
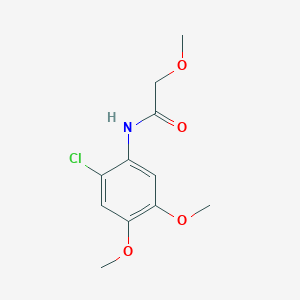
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
